molecular formula C19H14N4O3 B5485734 methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B5485734
M. Wt: 346.3 g/mol
InChI Key: LTNKDXUQKAZYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate belongs to a class of pyrazolopyridine derivatives characterized by a fused bicyclic core structure. The methyl ester at position 7 and the 3-pyridyl group at position 5 distinguish it from related derivatives.

Properties

IUPAC Name

methyl 3-oxo-2-phenyl-5-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-26-19(25)16-12-22(14-8-5-9-20-10-14)11-15-17(16)21-23(18(15)24)13-6-3-2-4-7-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNKDXUQKAZYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, exhibit significant anticancer properties. A study highlighted the efficacy of similar compounds in inhibiting the proliferation of A549 lung cancer cells through apoptosis induction .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can possess anti-inflammatory effects. For instance, compounds structurally related to methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine have been evaluated for their ability to reduce inflammation in various models, demonstrating promising results in reducing carrageenan-induced paw edema in rats .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. In particular, compounds that include the pyrazolo framework have shown moderate activity against various bacterial strains. The compound's ability to interfere with microbial growth pathways could be a focal point for further research in antibiotic development .

Case Study 1: Anticancer Activity Evaluation

In a controlled experiment, methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine was tested against A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound using a rat model. The treated group showed a significant reduction in paw swelling compared to the control group (p < 0.05), suggesting that the compound may inhibit pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolopyridine Derivatives

Compound Name Substituent (Position 5) Ester Group (Position 7) Yield (%) Melting Point (°C) Key Properties/Activities References
Target Compound* 3-Pyridyl Methyl N/A N/A Aromatic π-stacking potential N/A
Ethyl 5-(Quinolin-3-yl) analog (7f) Quinolin-3-yl Ethyl 84 248–251 High yield, orange crystals
Ethyl 5-Methyl analog (6b) Methyl Ethyl 86 231–233 High yield, orange crystals
Methyl 5-(2-Sulfamoylethyl) analog (1a) 2-Sulfamoylethyl Methyl 72 >300 Carbonic anhydrase inhibition
Ethyl 5-(4-Methoxyphenyl) analog (7c) 4-Methoxyphenyl Ethyl 79 236–237 Red crystals, moderate yield
Ethyl 5-Cyanomethyl analog (6p) Cyanomethyl Ethyl 91 291–295 High melting point, nitrile group
Ethyl 5-(Prop-1-yl) analog (6c) Prop-1-yl Ethyl 89 212–214 Simple alkyl chain, high yield

Substituent Effects on Physical Properties

  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., quinolin-3-yl in 7f, 4-methoxyphenyl in 7c) exhibit moderate-to-high melting points (236–251°C), attributed to enhanced intermolecular π-π stacking . Aliphatic substituents (e.g., prop-1-yl in 6c) result in lower melting points (212–214°C), likely due to reduced crystal packing efficiency . Polar groups like sulfonamides (1a) or nitriles (6p) significantly increase melting points (>300°C and 291–295°C, respectively), owing to hydrogen bonding or dipole interactions .
  • Ester Group Influence :

    • Methyl esters (e.g., 1a ) are less common in the evidence compared to ethyl esters, but they may improve metabolic stability in pharmacological contexts .

Biological Activity

Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain analogs showed IC50 values comparable to established chemotherapeutics such as doxorubicin and 5-fluorouracil against various cancer cell lines, including MCF-7 and A549. The most potent compounds had IC50 values ranging from 0.16 µM to 22.54 µM .
CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-70.16
Compound BA54922.54
Compound CHCT1165.08

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activity:

  • Carbonic Anhydrase Inhibition : Certain derivatives demonstrated potent inhibition against human isoforms hCA I and hCA II, with some compounds showing better activity than standard inhibitors .
IsoformCompoundInhibition ActivityReference
hCA ICompound DPotent
hCA IICompound EBetter than AAZ

Antimicrobial Activity

The antimicrobial properties of related pyrazolo compounds have been evaluated:

  • Compounds were screened against various bacterial strains (both Gram-positive and Gram-negative), with some showing significant activity against Staphylococcus aureus and Bacillus cereus .

Case Studies

  • Anticancer Screening : A series of pyrazolo[4,3-c]pyridine derivatives were synthesized and screened for anticancer activity. One derivative exhibited an IC50 value of 3.0 µM against the A549 cell line, indicating strong potential for further development as an anticancer agent .
  • Enzyme Interaction Studies : Computational docking studies revealed that certain modifications to the pyrazolo[4,3-c]pyridine structure could enhance binding affinity to carbonic anhydrase isoforms, suggesting pathways for optimizing therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.